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Compound of Interest

Compound Name: 4-Bromo-3-nitroanisole

Cat. No.: B1265812

A definitive guide for researchers confirming the identity of 4-Bromo-3-nitroanisole through
comparative analysis of *H NMR, 3C NMR, Infrared, and Mass Spectrometry data against its
structural isomers.

The precise structural elucidation of chemical compounds is a cornerstone of safe and effective
research and drug development. For substituted aromatic compounds like 4-Bromo-3-
nitroanisole, several isomers are possible, each with unique chemical and physical properties.
This guide provides a comprehensive validation of the 4-Bromo-3-nitroanisole structure by
objectively comparing its experimental spectroscopic data with that of two common isomers: 4-
Bromo-2-nitroanisole and 2-Bromo-4-nitroanisole.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from four primary analytical
techniques, offering a clear comparison between the target compound and its alternatives.

Table 1: *H Nuclear Magnetic Resonance (NMR) Data

H NMR spectroscopy is highly sensitive to the electronic environment of protons, making it a
powerful tool for differentiating isomers. The substitution pattern on the aromatic ring directly
influences the chemical shifts (8) and coupling constants (J) of the aromatic protons.
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Aromatic Aromatic Aromatic

Methoxy
Proton 1 (9, Proton 2 (9, Proton 3 (9,
Compound Protons (9,
ppm, ppm, ppm,
Name L . o ppm,
multiplicity, J, multiplicity, J, multiplicity, J, o
multiplicity)
Hz) Hz) Hz)
4-Bromo-3- 7.15 (dd, J=8.8,
_ _ 7.64 (d, J=2.5) 7.05 (d, J=8.8) 3.92 (s)
nitroanisole 2.5)
4-Bromo-2- 7.31 (dd, J=8.9,
_ _ 8.08 (d, J=2.6) 7.00 (d, J=8.9) 3.96 (s)
nitroanisole 2.6)
2-Bromo-4- 8.19 (dd, J=9.1,
_ . 8.41 (d, J=2.7) 7.14 (d, J=9.1) 4.02 (s)
nitroanisole 2.7)

Data sourced from spectral databases and literature. Specific values may vary slightly based
on solvent and instrument.

Analysis: The *H NMR spectrum of 4-Bromo-3-nitroanisole is distinguished by its unique set
of three aromatic signals. The proton positioned between the bromo and nitro groups is
expected to be the most downfield of the three, but the key differentiating features are the
specific chemical shifts and coupling patterns (an AMX system) which are distinct from the
patterns observed for the 2-nitro and 4-nitro isomers.

Table 2: *C Nuclear Magnetic Resonance (NMR) Data

13C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of
the aromatic carbons are indicative of the substituent effects.
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Compo Aromati Aromati Aromati Aromati Aromati Aromati Methox
und cCl1(d, cC2(d, cC3(d, cC4(06, cC5(6, <cC6(d6, yC(o,
Name ppm) ppm) ppm) ppm) ppm) ppm) ppm)

4-Bromo-
3-

nitroanis

155.9 1125 134.1 115.3 129.2 125.8 56.8

ole

4-Bromo-
2-

) ) 152.8 140.5 128.0 118.9 125.1 111.9 57.1
nitroanis

ole

2-Bromo-
4-

] ) 155.0 112.1 129.0 141.8 126.1 125.5 57.2
nitroanis

ole

Data sourced from spectral databases and literature.

Analysis: The carbon attached to the methoxy group (C1) and the carbon bearing the bromine
atom (C4) in 4-Bromo-3-nitroanisole exhibit characteristic chemical shifts that differ
significantly from the corresponding carbons in the isomeric structures, providing a clear point
of differentiation.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Data

FTIR spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies.
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Asymmetric Symmetric
Compound C-O Stretch C-Br Stretch
NO2 Stretch NO2 Stretch
Name (cm™?) (cm™?)
(cm™) (cm™)
4-Bromo-3-
_ _ ~1260 ~1530 ~1350 ~680
nitroanisole
4-Bromo-2-
_ _ ~1270 ~1525 ~1345 ~670
nitroanisole
2-Bromo-4-
_ . ~1255 ~1520 ~1340 ~690
nitroanisole

Data represents typical absorption ranges.[1][2]

Analysis: While all three isomers show characteristic absorptions for the nitro (NO2z), ether (C-
0O), and carbon-bromine (C-Br) groups, the precise position of these bands, particularly the C-O
and aromatic region fingerprint, can help in distinguishing the target compound. The
asymmetric and symmetric stretches of the nitro group are prominent around 1530 cm~! and
1350 cm™1, respectively.

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound.

Compound Name Molecular Formula  Molecular Weight Key m/z Fragments
4-Bromo-3- 233, 231 (M+, M+2),
_ . C7HeBrNO3 232.03

nitroanisole 185, 187, 172, 156

4-Bromo-2- 233, 231 (M+, M+2),
C7HeBrNOs 232.03

nitroanisole 185, 187,172, 156

2-Bromo-4- 233, 231 (M+, M+2),
C7HeBrNO3 232.03

nitroanisole 185, 187, 172, 156

Data sourced from NIST and PubChem databases.[1][2][3]
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Analysis: All three isomers have the same molecular formula and thus the same molecular
weight. The mass spectrum for each will show a characteristic isotopic pattern for the molecular
ion (M+) due to the presence of bromine (“°Br and 8!Br in ~1:1 ratio), resulting in two peaks of
nearly equal intensity at m/z 231 and 233.[1][3] While the primary molecular ion peaks are
identical, subtle differences in the relative abundances of fragment ions, resulting from the
different substitution patterns, may be observed upon detailed analysis. The presence of the
M+ and M+2 peaks strongly supports the inclusion of a single bromine atom in the structure.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow used to confirm the structure of 4-Bromo-
3-nitroanisole by integrating data from multiple spectroscopic techniques.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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